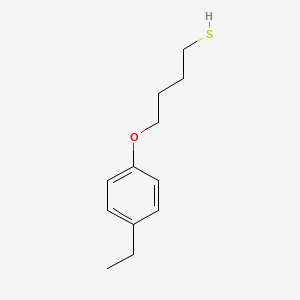
4-(4-Ethylphenoxy)butane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenoxy)butane-1-thiol is an organic compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 4-ethylphenoxy group attached to the other end
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylphenol and butane-1-thiol as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-ethylphenol is replaced by the thiol group of butane-1-thiol. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and efficiency.
Purification: The crude product is purified through distillation or recrystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Thioethers: Formed through the reduction of the thiol group.
Substituted Derivatives: Various substituted products depending on the electrophile used.
Scientific Research Applications
4-(4-Ethylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate thiol-reactive processes.
Industry: It is used in the production of polymers and other materials that require thiol-functionalized compounds.
Mechanism of Action
The mechanism by which 4-(4-Ethylphenoxy)butane-1-thiol exerts its effects involves its interaction with thiol-reactive sites on proteins or enzymes. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions.
Molecular Targets and Pathways:
Thiol-Containing Enzymes: The compound can interact with enzymes that have cysteine residues in their active sites.
Disulfide Bond Formation: This interaction can lead to the formation of disulfide bonds, which are important in protein folding and stability.
Comparison with Similar Compounds
4-(4-Methylphenoxy)butane-1-thiol
4-(4-Propylphenoxy)butane-1-thiol
4-(4-Butylphenoxy)butane-1-thiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(4-ethylphenoxy)butane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJAQAGBCFYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














